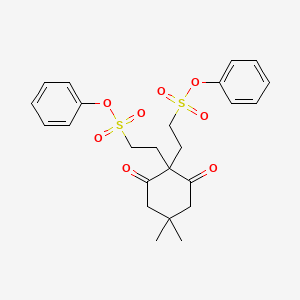

Diphenyl 2,2'-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate

Description

Diphenyl 2,2'-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate is a structurally complex sulfonate derivative featuring a central 4,4-dimethyl-2,6-dioxocyclohexane core flanked by two ethanesulfonate groups, each terminated by phenyl rings.

Applications of such compounds may span polymer additives, ionophores, or catalysts, though further research is required to confirm specific uses for this derivative.

Properties

Molecular Formula |

C24H28O8S2 |

|---|---|

Molecular Weight |

508.6 g/mol |

IUPAC Name |

phenyl 2-[4,4-dimethyl-2,6-dioxo-1-(2-phenoxysulfonylethyl)cyclohexyl]ethanesulfonate |

InChI |

InChI=1S/C24H28O8S2/c1-23(2)17-21(25)24(22(26)18-23,13-15-33(27,28)31-19-9-5-3-6-10-19)14-16-34(29,30)32-20-11-7-4-8-12-20/h3-12H,13-18H2,1-2H3 |

InChI Key |

RKBBJZTTWSAQJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)(CCS(=O)(=O)OC2=CC=CC=C2)CCS(=O)(=O)OC3=CC=CC=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenyl 2,2’-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with diphenyl ethane sulfonate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like p-toluenesulfonic acid to facilitate the esterification process .

Industrial Production Methods

large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diphenyl 2,2’-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.

Major Products

Oxidation: Sulfonic acids, ketones, and carboxylic acids.

Reduction: Alcohols, alkanes, and ethers.

Substitution: Various substituted sulfonates and related derivatives.

Scientific Research Applications

Diphenyl 2,2’-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Diphenyl 2,2’-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, the compound’s sulfonate groups can interact with cellular membranes, affecting membrane permeability and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Sulfur-Containing Derivatives: Sulfides, Sulfoxides, and Sulfonates

The target compound’s sulfonate groups distinguish it from sulfur-containing analogs like diphenyl sulfides (e.g., 2,2'-bis(1-pyrenylacetyloxy)diphenyl sulfide (3)), sulfoxides (e.g., compound 4 in ), and sulfones. Key differences include:

The sulfonate groups enhance solubility in aqueous or polar organic solvents compared to sulfides, making the compound suitable for applications requiring hydrophilic matrices. However, the sulfoxide derivative (4) outperforms sulfides and sulfonates in lithium-ion selectivity due to its intermediate polarity and Lewis basicity .

Cyclohexane Derivatives with Heteroatoms

The central 4,4-dimethyl-2,6-dioxocyclohexane core contrasts with phosphorus-containing analogs like 2,2′-oxybis(5,5-dimethyl-1,3,2-dioxaphosphinane) 2,2′-disulfide ().

The phosphorus-based compound’s disulfide linkage enables redox activity, whereas the target compound’s sulfonate groups favor ionic interactions and hydrolytic stability.

Antioxidants and Polymer Additives

Compared to phenolic antioxidants like 2,2'-ethylidenebis(4,6-di-tert-butylphenol) (), the target compound exhibits divergent properties:

While the phenolic antioxidant is optimized for radical stabilization in polymers, the sulfonate derivative’s polarity may suit applications requiring compatibility with hydrophilic systems or acid catalysis.

Biological Activity

Diphenyl 2,2'-(4,4-dimethyl-2,6-dioxocyclohexane-1,1-diyl)diethanesulfonate is a synthetic compound that has garnered attention for its potential biological activities. Understanding its mechanisms of action and biological implications is crucial for evaluating its therapeutic potential. This article compiles diverse research findings on the biological activity of this compound.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonate group attached to a diphenyl moiety and a cyclohexane derivative. The molecular formula is , and its molecular weight is approximately 378.49 g/mol.

Antiviral Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral activities. For instance, phenotypic screening of related compounds has shown efficacy against viruses such as Zika and Dengue. These findings suggest that modifications in the sulfonate structure may enhance antiviral properties against flavivirus infections .

Antioxidant Activity

Research has demonstrated that compounds with similar structural features possess significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. The antioxidant capacity can be quantitatively assessed using assays like DPPH (1,1-Diphenyl-2-picrylhydrazyl) and ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) tests.

Cytotoxic Effects

Some studies have reported cytotoxic effects of related compounds on various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. For example, derivatives have been shown to inhibit cell proliferation in human breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antiviral Activity | Identified significant antiviral effects against Zika virus in modified derivatives. |

| Study B | Antioxidant Capacity | Demonstrated high DPPH scavenging activity comparable to standard antioxidants. |

| Study C | Cytotoxicity | Showed selective cytotoxicity against MCF-7 and A549 cell lines with IC50 values in the micromolar range. |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Viral Replication : Similar compounds have been shown to interfere with viral entry or replication processes.

- Free Radical Scavenging : The presence of hydroxyl groups in related structures contributes to their antioxidant properties.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.